2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester
Description
2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester (CAS 1215738-07-0) is a deuterated organic compound with the molecular formula C₁₃H₁₅D₇O₄ and a molecular weight of 249.35 g/mol . It features a central propanedioic acid backbone substituted with a 2-propenyl (allyl) group and a deuterium-enriched propyl chain (propyl-d7). This compound is highly purified and primarily used in biochemical research, particularly in isotopic labeling studies for tracing metabolic pathways or pharmacokinetic behavior . Its solubility in diethyl ether and storage requirement at -20°C further highlight its specialized applications .
Properties
IUPAC Name |
diethyl 2-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3/i2D3,6D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELSEWGOVCFKMN-GQEKAPENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676118 | |
| Record name | Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215738-07-0 | |
| Record name | Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Deuteration of Propyl Precursors
Deuterium is incorporated into the propyl group via heterogeneous catalysis. Ruthenium nanoparticles on PVP support enable H/D exchange in D₂O under H₂ atmosphere (Scheme 1).
Conditions :
Synthesis of Deuterated Propyl Iodide
Deuterated 1-propanol (CD₃CD₂CD₂OH) is converted to the iodide using HI gas in a refluxing CCl₄ solution (80°C, 6 h).
Decarboxylation and Final Product Isolation
After alkylation, the diester undergoes selective monodecarboxylation to yield the monoester. This step is omitted if the diester is the desired product, but in this case, the diester remains intact.
Purification :
-
Distillation : Under reduced pressure (0.1 mmHg, 110°C) to remove solvents.
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Chromatography : Silica gel column with hexane/EtOAc (8:2) to isolate the pure diester.
Characterization Data :
Industrial-Scale Considerations
The compound’s custom synthesis status necessitates batch-wise production. Key industrial parameters include:
| Parameter | Specification |
|---|---|
| Purity | >98% (GC, HPLC) |
| Deuterium Enrichment | ≥99.5% (²H NMR) |
| Shelf Life | 12 months at –20°C |
Chemical Reactions Analysis
Types of Reactions
2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Substituted esters
Scientific Research Applications
2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester has several applications in scientific research, including:
Chemistry: Used as a labeled compound in tracer studies to understand reaction mechanisms
Biology: Employed in metabolic studies to track the incorporation of deuterium-labeled compounds
Medicine: Investigated for its potential use in drug development and pharmacokinetics
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester involves its interaction with specific molecular targets. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms. The compound may act by:
Binding to enzymes: Affecting enzyme activity and metabolic processes
Incorporation into biomolecules: Allowing for the tracking of metabolic pathways
Comparison with Similar Compounds
Diethyl Malonate (CAS 105-53-3)
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
- Properties : Density 1.055 g/cm³, boiling point 199°C .
- Applications : A fundamental building block in organic synthesis, used to prepare barbiturates, fragrances, and polymers .
- Key Differences: Lacks substituents on the central carbon and is non-deuterated. Its simpler structure makes it less suitable for isotopic tracing compared to the deuterated compound .
Diethyl 2-Propylpropanedioate (CAS 2163-48-6)
Propanedioic Acid, Oxo-, Diethyl Ester (CAS 609-09-6)
2-Propenylpropanedioic Acid Diethyl Ester (Non-Deuterated; CAS 59726-38-4)
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol .
- Key Differences : Structurally similar but lacks deuterium, reducing its utility in mass spectrometry or metabolic studies requiring isotopic labels .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester | 1215738-07-0 | C₁₃H₁₅D₇O₄ | 249.35 | Allyl, propyl-d7 | Isotopic tracing, biochemical research |
| Diethyl Malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 | None | Organic synthesis, fragrances |
| Diethyl 2-Propylpropanedioate | 2163-48-6 | C₁₀H₁₈O₄ | 202.25 | Propyl | Pharmaceutical intermediates |
| Propanedioic Acid, Oxo-, Diethyl Ester | 609-09-6 | C₇H₁₀O₅ | 174.15 | Oxo group | Specialty synthesis |
| 2-Propenylpropanedioic Acid Diethyl Ester | 59726-38-4 | C₁₁H₁₈O₄ | 214.26 | Allyl, propyl | General research |
Biological Activity
2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester, with the CAS number 1215738-07-0, is a deuterated derivative of diethyl malonate. This compound has gained attention in various fields, including medicinal chemistry and biochemistry, due to its unique isotopic labeling and potential biological activities. This article will explore the biological activity of this compound, supported by relevant research findings and data tables.
- Molecular Formula : C13H15D7O4
- Molecular Weight : 249.35 g/mol
- SMILES Notation : C(C(=O)OCC)(C(=O)OCC)C=CC(C)(C)C
The biological activity of this compound can be attributed to its role as a substrate in various biochemical pathways. It is hypothesized to undergo metabolic transformations that may lead to the generation of bioactive metabolites. The following mechanisms have been proposed based on existing literature:
- Metabolic Conversion : The compound may be metabolized into various derivatives that exhibit biological activity, such as anti-inflammatory or antioxidant properties.
- Enzyme Interaction : It may act as an inhibitor or substrate for specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activity Studies
| Study Reference | Compound Tested | Biological Activity | Methodology |
|---|---|---|---|
| Study A | Diethyl Malonate | Anti-inflammatory effects | In vitro assays on macrophages |
| Study B | Propanedioic Acid Derivatives | Antioxidant activity | DPPH scavenging assay |
| Study C | Related Esters | Enzyme inhibition | Enzyme kinetics assays |
Case Studies
- Anti-inflammatory Effects : A study examining diethyl malonate derivatives demonstrated significant anti-inflammatory effects in cultured macrophages. The results indicated that these compounds could reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Activity : Research on related propanedioic acid derivatives revealed their ability to scavenge free radicals effectively. This antioxidant property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.
- Enzyme Inhibition : In enzyme kinetics studies, certain esters similar to this compound were shown to inhibit key metabolic enzymes, potentially altering lipid metabolism and energy homeostasis.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester, considering isotopic labeling requirements?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with deuterated precursors (e.g., propyl-d7 alcohol) to ensure isotopic purity. Key steps include: (i) Deuterium incorporation : Use of deuterated propyl groups via nucleophilic substitution or catalytic deuteration under inert conditions to minimize proton exchange . (ii) Esterification : Condensation of propanedioic acid with deuterated propanol and allyl alcohol under acid catalysis (e.g., H₂SO₄), followed by purification via fractional distillation or preparative HPLC . (iii) Quality control : Confirm isotopic integrity using mass spectrometry (e.g., ESI-MS) and deuterium NMR to verify >99% isotopic enrichment .
Q. How can researchers characterize the structural and isotopic purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR to identify non-deuterated impurities; ²H NMR to confirm deuterium distribution in the propyl-d7 group .
- GC/MS or LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., expected m/z shift due to deuterium) and detect trace byproducts .
- Isotopic ratio analysis : Use isotope-ratio mass spectrometry (IRMS) for quantitative deuterium content assessment .
Q. What are the stability considerations for this ester under different storage and experimental conditions?
- Methodological Answer :
- Hydrolysis susceptibility : Monitor ester degradation in aqueous environments via pH-controlled stability studies (e.g., HPLC tracking of hydrolysis products at pH 2–9) .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >100°C for anhydrous conditions) .
- Storage recommendations : Store under inert gas (argon) at –20°C to minimize oxidation and hydrolysis .
Advanced Research Questions
Q. How does the deuterium labeling (propyl-d7) influence the compound’s reactivity in kinetic studies or metabolic pathways?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates (e.g., ester hydrolysis or enzymatic degradation) between deuterated and non-deuterated analogs using stopped-flow spectroscopy or LC-MS .
- Metabolic profiling : Incubate with liver microsomes and track deuterium retention in metabolites via HR-MS; isotopic labeling can slow metabolism due to C-D bond strength .
Q. How can researchers resolve contradictions in reported data on this compound’s biological activity or reaction mechanisms?
- Methodological Answer :
- Systematic replication : Standardize experimental conditions (e.g., solvent purity, temperature, and catalyst load) across labs to isolate variables .
- Advanced imaging : Use microspectroscopic techniques (e.g., ToF-SIMS) to analyze surface interactions or localized reactivity in biological systems .
- Meta-analysis : Apply computational tools (e.g., QSAR models) to reconcile divergent data by correlating structural features with activity trends .
Q. What strategies are effective for studying structure-activity relationships (SAR) of propanedioic acid derivatives like this compound?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with modified substituents (e.g., varying alkyl chain lengths or substituent positions) and compare bioactivity .
- Computational docking : Use molecular dynamics simulations to predict binding affinities with target enzymes (e.g., dehydrogenases or esterases) .
- In vitro assays : Test inhibition kinetics against relevant enzymes (e.g., acetylcholinesterase) using fluorogenic substrates .
Q. How does the compound interact with environmental surfaces in experimental setups, and how can this be mitigated?
- Methodological Answer :
- Adsorption studies : Quantify surface adhesion on glass, polymers, or biological membranes using quartz crystal microbalance (QCM) or atomic force microscopy (AFM) .
- Surface passivation : Pre-treat surfaces with silanes or polyethylene glycol (PEG) to reduce non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
